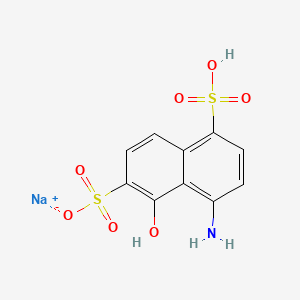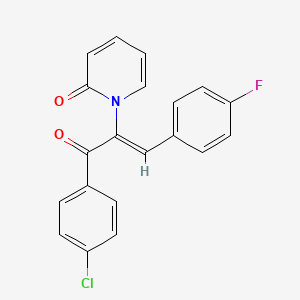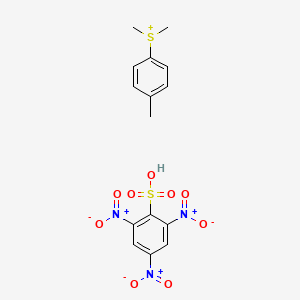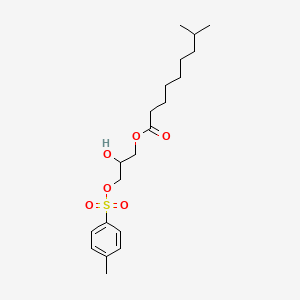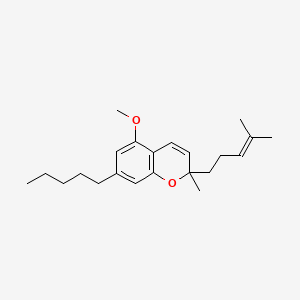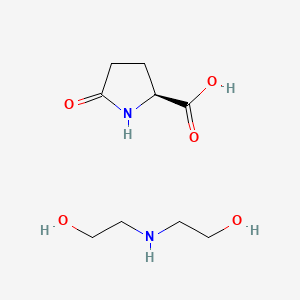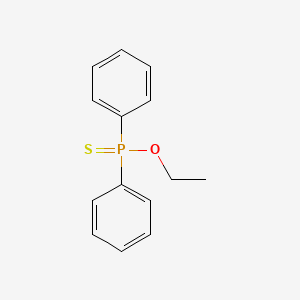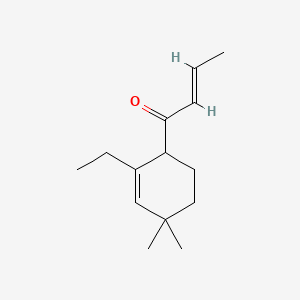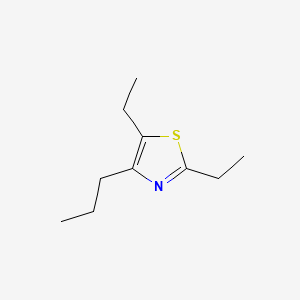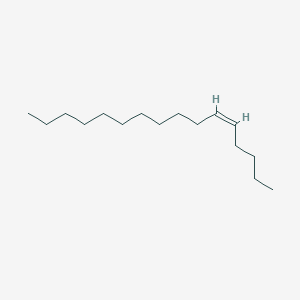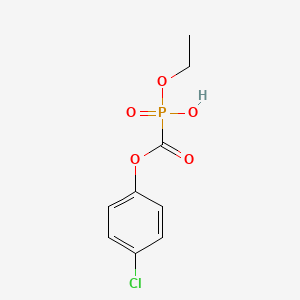
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide is a chemical compound with a complex structure that includes a phosphinecarboxylic acid core, an ethoxyhydroxy group, and a 4-chlorophenyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide typically involves multiple steps. One common method includes the reaction of phosphinecarboxylic acid with ethoxyhydroxy compounds under controlled conditions to form the desired ester. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction conditions may vary depending on the desired product and the specific oxidizing agent used.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include nucleophiles such as halides, amines, and alcohols. The reaction conditions often require specific solvents and temperatures to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile or electrophile used.
科学的研究の応用
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has a similar structure but with different substituents, leading to variations in chemical properties and applications.
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-bromophenyl ester, oxide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
83877-30-9 |
|---|---|
分子式 |
C9H10ClO5P |
分子量 |
264.60 g/mol |
IUPAC名 |
(4-chlorophenoxy)carbonyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C9H10ClO5P/c1-2-14-16(12,13)9(11)15-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,12,13) |
InChIキー |
RLHZZXYNORIKRG-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(=O)OC1=CC=C(C=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


